

Physical properties of 1-Methoxy-1-methylcyclohexane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-1-methylcyclohexane

Cat. No.: B14676444

[Get Quote](#)

Physical Properties of 1-Methoxy-1-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **1-methoxy-1-methylcyclohexane**, specifically its boiling point and density. While experimentally determined values for this specific compound are not readily available in publicly accessible databases, this document details the standard methodologies for their determination, providing a framework for laboratory investigation.

Summary of Physical Properties

A comprehensive search of chemical databases and literature did not yield specific, experimentally verified data for the boiling point and density of **1-methoxy-1-methylcyclohexane** (CAS No. 34284-44-1). The table below is presented as a template for recording such data once it has been determined through experimental means.

Physical Property	Value	Units
Boiling Point	Data not available	°C or K
Density	Data not available	g/cm ³ or kg/m ³

Experimental Protocols

The following sections outline the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as **1-methoxy-1-methylcyclohexane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.^[1] Several methods can be employed for this determination, with the choice often depending on the quantity of the substance available.

1. Simple Distillation Method (for quantities > 5 mL)

This method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid are in equilibrium.^[1]

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or oil bath, boiling chips.
- Procedure:
 - Place a volume of **1-methoxy-1-methylcyclohexane** (at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.^[1]
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - Begin heating the flask gently.
 - Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
 - It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.^[1]

2. Capillary Method (for small quantities)

This micro-method is suitable when only a small amount of the sample is available.[2]

- Apparatus: Capillary tube (sealed at one end), small test tube, thermometer, rubber band or wire for attachment, heating bath (e.g., Thiele tube or oil bath).
- Procedure:
 - Seal one end of a capillary tube using a flame.[1]
 - Place a small amount of **1-methoxy-1-methylcyclohexane** into the small test tube.
 - Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[1][2]
 - Attach the test tube to a thermometer.[2]
 - Immerse the assembly in a heating bath.
 - Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.
 - When a rapid and continuous stream of bubbles is observed, the liquid has reached its boiling point.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[2]

Determination of Density

Density is the mass of a substance per unit volume.[3] It is a fundamental physical property that can be determined with high accuracy.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[4][5]

- Apparatus: Graduated cylinder, electronic balance.

- Procedure:

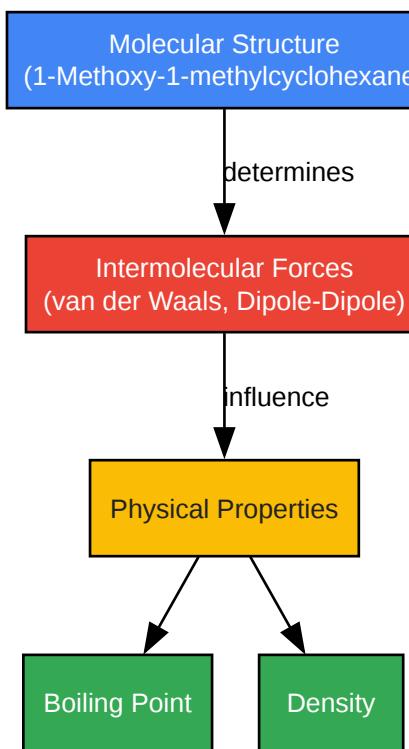
- Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[4]
- Carefully pour a known volume of **1-methoxy-1-methylcyclohexane** into the graduated cylinder. Record the volume, reading from the bottom of the meniscus at eye level to avoid parallax error.[3][4]
- Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.[4]
- Calculate the density using the formula: Density = Mass / Volume.[4][6]
- For improved accuracy, it is recommended to perform multiple measurements and calculate the average density.[4]

2. Using a Pycnometer (Density Bottle)

For higher precision, a pycnometer is used. This is a flask with a specific, accurately known volume.

- Apparatus: Pycnometer, electronic balance, thermometer.

- Procedure:


- Weigh the clean, dry, and empty pycnometer.
- Fill the pycnometer with **1-methoxy-1-methylcyclohexane**, ensuring the liquid fills the capillary of the stopper.
- Weigh the filled pycnometer.
- The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
- The volume of the liquid is the known volume of the pycnometer.

- Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.
- It is crucial to record the temperature at which the measurement is made, as density is temperature-dependent.

Logical Relationships

The physical properties of a molecule like **1-methoxy-1-methylcyclohexane** are directly influenced by its chemical structure. The following diagram illustrates this fundamental relationship.

Relationship between Molecular Structure and Physical Properties

[Click to download full resolution via product page](#)

Caption: Molecular structure dictates intermolecular forces, which in turn determine physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. embibe.com [embibe.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. homesciencetools.com [homesciencetools.com]
- To cite this document: BenchChem. [Physical properties of 1-Methoxy-1-methylcyclohexane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14676444#physical-properties-of-1-methoxy-1-methylcyclohexane-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

